molecular formula C14H18N4O2S2 B2396873 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1170246-27-1

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2396873
CAS No.: 1170246-27-1
M. Wt: 338.44
InChI Key: OOHZQIMWBIGGAW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a methoxyethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 2-Methylbenzyl Group: The thiadiazole intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-methylbenzylthio derivative.

    Attachment of the Urea Moiety: Finally, the 2-methylbenzylthio derivative is reacted with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could yield various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.

    Agricultural Chemistry: It could be investigated as a potential pesticide or herbicide.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiadiazole ring could interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
  • 1-(2-Methoxyethyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the 2-methylbenzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-10-5-3-4-6-11(10)9-21-14-18-17-13(22-14)16-12(19)15-7-8-20-2/h3-6H,7-9H2,1-2H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZQIMWBIGGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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